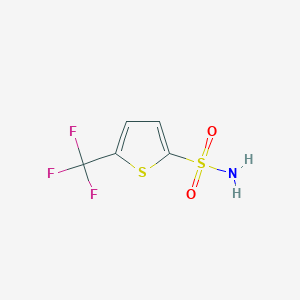

5-(Trifluoromethyl)thiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2S2/c6-5(7,8)3-1-2-4(12-3)13(9,10)11/h1-2H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQTZMHBUKBMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Trifluoromethyl Thiophene 2 Sulfonamide and Its Analogues

Established Synthetic Pathways to the Core 5-(Trifluoromethyl)thiophene-2-sulfonamide Scaffold

The synthesis of the this compound core structure is not extensively detailed as a standalone procedure in the literature. However, its construction can be inferred from established and classical thiophene (B33073) chemistry. derpharmachemica.compharmaguideline.com A logical and widely practiced approach involves a two-step sequence starting from a suitable precursor, 2-(trifluoromethyl)thiophene.

The primary steps would include:

Sulfonation/Chlorosulfonation : The initial and critical step is the introduction of a sulfonyl group onto the thiophene ring. Due to the electronic properties of the thiophene ring, electrophilic substitution occurs preferentially at the C2 and C5 positions. e-bookshelf.de The presence of the electron-withdrawing trifluoromethyl group at C5 directs the incoming electrophile, in this case, the sulfonyl group, to the C2 position. A common reagent for this transformation is chlorosulfonic acid (ClSO₃H), which directly installs a sulfonyl chloride group (-SO₂Cl).

Amination : The resulting 5-(trifluoromethyl)thiophene-2-sulfonyl chloride is then converted to the desired sulfonamide. This is typically achieved by reacting the sulfonyl chloride with an amine source, most commonly ammonia (B1221849) or an ammonium (B1175870) salt, to yield the primary sulfonamide, this compound.

This sequence represents a fundamental and reliable pathway for accessing the core scaffold, leveraging the inherent reactivity of the thiophene ring system. derpharmachemica.com

Optimization and Refinement of Synthetic Protocols

While classical methods provide a viable route to the target compound, contemporary research has focused on optimizing synthetic protocols for efficiency, safety, and environmental sustainability.

Development of Efficient Sulfonamide Coupling Procedures

The formation of the sulfonamide bond is a cornerstone of many synthetic campaigns in medicinal chemistry. thieme-connect.com Modern advancements have moved beyond the simple use of sulfonyl chlorides to offer milder and more versatile coupling procedures. These methods are highly relevant for the synthesis of this compound and its derivatives.

Key developments include:

Coupling with Sulfonic Acids : Direct coupling of sulfonic acids or their salts with amines under microwave irradiation provides a high-yielding and rapid alternative, showing good functional group tolerance. organic-chemistry.org

Reductive Coupling : A notable method involves the reductive coupling of nitroarenes with sodium sulfinates. This approach has been applied to synthesize complex heteroaryl sulfonamides, including thiophene-based structures. nih.gov

Oxidative Coupling : An environmentally benign electrochemical method facilitates the direct oxidative coupling of thiols and amines to form sulfonamides, driven entirely by electricity without the need for sacrificial reagents. ucl.ac.uk Another strategy involves the direct oxidative coupling of aniline (B41778) derivatives with thiophenes. acs.org

Sulfur Dioxide Surrogates : Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as a source of SO₂, enabling palladium-catalyzed processes that couple aryl halides, amines, and DABSO to construct the sulfonamide linkage in a one-pot fashion. thieme-connect.comorganic-chemistry.org

These varied approaches offer chemists a toolkit to form the crucial S-N bond under different conditions, accommodating a wide array of sensitive functional groups that might be present in more complex analogues.

Implementation of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including thiophenes. d-nb.info The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly powerful for creating new carbon-carbon bonds. nih.gov

This methodology can be applied to the this compound scaffold in two primary ways:

Functionalization of a Pre-formed Scaffold : Starting with a halogenated version of the target compound, such as 3-bromo-5-(trifluoromethyl)thiophene-2-sulfonamide, various aryl or vinyl groups can be introduced at the C3 position via a Suzuki-Miyaura reaction. This allows for the late-stage diversification of the core structure.

Building the Scaffold : Alternatively, one could start with a di-halogenated thiophene, for instance, 2,5-dibromothiophene. A sequential cross-coupling approach could be envisioned where one position is functionalized with a trifluoromethyl group (via trifluoromethylation reactions) researchgate.netresearchgate.net and the other is coupled with an arylboronic acid before the sulfonation and amination sequence. d-nb.infotubitak.gov.tr

The choice of catalyst, ligand, base, and solvent is crucial for optimizing these reactions, with numerous well-documented systems available for thiophene substrates. d-nb.infonih.gov This approach provides a regioselective and highly versatile strategy for synthesizing a library of analogues with diverse substituents on the thiophene ring.

| Thiophene Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic Acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Variable | d-nb.info |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~85 | nih.gov |

| Phenethyl 5-bromothiophene-2-carboxylate | Arylboronic Acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 65-88 | tubitak.gov.tr |

Mechanochemical Synthesis Approaches for Environmentally Benign Production

In line with the principles of green chemistry, mechanochemical synthesis has emerged as a powerful, environmentally friendly alternative to traditional solvent-based methods. This technique uses mechanical force, typically through ball milling, to initiate chemical reactions, often in the absence of bulk solvents. rsc.orgrsc.org

A three-component Pd-catalyzed aminosulfonylation has been developed that utilizes mechanical energy to react aryl bromides, a sulfur dioxide source (K₂S₂O₅), and an amine to directly produce sulfonamides. rsc.orgrsc.org This method is notable for its broad substrate scope, accommodating various primary and secondary amines, and its tolerance of a wide range of functional groups. The reactions can be scaled up to gram quantities, demonstrating their practical utility. Adopting such a mechanochemical approach for the synthesis of this compound could significantly reduce solvent waste and energy consumption, offering a more sustainable manufacturing process. rsc.org

Design and Synthesis of Structurally Modified Derivatives

Systematic Variation of Substituents on the Thiophene Ring

The design and synthesis of structurally modified derivatives of this compound are crucial for exploring structure-activity relationships in drug discovery programs. Systematic variation typically involves introducing substituents at the C3 and C4 positions of the thiophene ring.

A common and effective strategy to achieve this involves the following steps:

Halogenation : The introduction of a bromine or iodine atom at the C3 or C4 position of the this compound scaffold. This is typically achieved through electrophilic halogenation using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS). The regioselectivity of this step is governed by the directing effects of the existing substituents. nih.gov

Cross-Coupling : The newly installed halogen serves as a synthetic handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the controlled installation of alkyl, aryl, heteroaryl, amino, and other functional groups.

For example, the synthesis of various 3-substituted thiophene-2-carboxamides has been demonstrated by first preparing a 3-aminothiophene intermediate, which is then elaborated. nih.govnih.gov These examples showcase the feasibility of functionalizing the thiophene ring at positions adjacent to existing groups, providing a clear blueprint for creating a diverse library of this compound analogues.

Modifications at the Sulfonamide Nitrogen Atom to Explore Chemical Space

The sulfonamide moiety is a critical pharmacophore, and its N-functionalization represents a key strategy for library diversification and the optimization of lead compounds. While direct N-substitution of this compound is not extensively documented in publicly available literature, methodologies applied to analogous thiophene-2-sulfonamides provide a clear blueprint for potential synthetic routes.

A common approach for the N-alkylation of sulfonamides involves deprotonation of the sulfonamide NH group with a suitable base, followed by reaction with an alkyl halide. For instance, a facile method for the synthesis of N-alkylated 5-bromothiophene-2-sulfonamides has been reported, which could be adapted for the trifluoromethyl analogue. nih.gov In this procedure, 5-bromothiophene-2-sulfonamide (B1270684) is treated with lithium hydride (LiH) in dimethylformamide (DMF) to generate the corresponding sulfonamidate anion, which then undergoes nucleophilic substitution with various alkyl bromides at room temperature. nih.gov This method has been shown to be effective for the introduction of ethyl, propyl, and isopropyl groups, with yields ranging from 62% to 78%. nih.gov The lower yield observed with the bulkier isopropyl group suggests that steric hindrance can play a role in the efficiency of the reaction. nih.gov

A general scheme for this reaction is presented below:

Scheme 1: General Synthesis of N-Alkyl-5-substituted-thiophene-2-sulfonamides

(Image depicting the reaction of a 5-substituted-thiophene-2-sulfonamide with an alkyl halide in the presence of a base to yield the N-alkylated product.)

(Image depicting the reaction of a 5-substituted-thiophene-2-sulfonamide with an alkyl halide in the presence of a base to yield the N-alkylated product.)

This synthetic strategy offers a straightforward and efficient means to explore the impact of N-alkylation on the properties of this compound. The resulting secondary sulfonamides can be further modified, offering additional avenues for chemical exploration.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 5-bromothiophene-2-sulfonamide | Bromoethane | 5-bromo-N-ethylthiophene-2-sulfonamide | 72 | nih.gov |

| 5-bromothiophene-2-sulfonamide | 1-Bromopropane | 5-bromo-N-propylthiophene-2-sulfonamide | 78 | nih.gov |

| 5-bromothiophene-2-sulfonamide | Isopropyl bromide | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62 | nih.gov |

| Table 1: Examples of N-Alkylation of 5-Bromothiophene-2-sulfonamide |

Construction of Hybrid Molecules Incorporating Other Heterocyclic Moieties

The design of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a powerful strategy in drug discovery. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles. The this compound scaffold is an attractive building block for the construction of such hybrids, particularly those incorporating other heterocyclic systems.

One established method for creating thiophene-based hybrid molecules is through condensation reactions. For example, a series of 5-(3-substituted-thiophene)-pyrimidine derivatives has been synthesized via a Knoevenagel condensation. chimicatechnoacta.ru In this approach, a 3-substituted-thiophene-2-carboxaldehyde is reacted with barbituric acid or thiobarbituric acid in the presence of a hydrogen peroxide and hydrochloric acid catalyst in aqueous ethanol. chimicatechnoacta.ru This methodology could be adapted by utilizing a suitably functionalized 5-(trifluoromethyl)thiophene derivative as the starting material.

Another powerful technique for the synthesis of hybrid molecules is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. This method has been successfully employed to synthesize a range of 5-arylthiophene-2-sulfonamides by coupling 5-bromothiophene-2-sulfonamide with various aryl boronic acids. researchgate.net This strategy could be readily applied to construct hybrid molecules where the 5-position of the thiophene ring is linked to another heterocyclic moiety.

Furthermore, the synthesis of hybrid structures where the 5-(trifluoromethyl)pyrimidine (B70122) moiety is linked to a thiophene ring has been reported. nih.gov These compounds were designed as EGFR inhibitors and demonstrate the feasibility of combining these two heterocyclic systems. A key step in the synthesis of these hybrids often involves the reaction of a substituted pyrimidine (B1678525) with an amino-thiophene derivative. nih.gov

The following table outlines representative examples of hybrid molecules incorporating a thiophene ring, illustrating the diversity of heterocyclic moieties that can be appended.

| Thiophene-Based Scaffold | Coupled Heterocycle | Resulting Hybrid Molecule Class | Synthetic Method | Reference |

| 3-substituted-thiophene-2-carboxaldehyde | Pyrimidine (from barbituric acid) | 5-(3-substituted-thiophene)-pyrimidine derivatives | Knoevenagel Condensation | chimicatechnoacta.ru |

| 5-bromothiophene-2-sulfonamide | Various Aryl/Heteroaryl groups | 5-Arylthiophene-2-sulfonamides | Suzuki-Miyaura Cross-Coupling | researchgate.net |

| 3-aminothiophene-2-carboxamide | 5-trifluoromethylpyrimidine | 5-trifluoromethylpyrimidine-thiophene hybrids | Nucleophilic Aromatic Substitution | nih.gov |

| Table 2: Examples of Synthetic Strategies for Thiophene-Based Hybrid Molecules |

These examples underscore the synthetic versatility of the thiophene scaffold and provide a strong foundation for the design and synthesis of novel hybrid molecules derived from this compound.

Mechanistic Investigations of Biological Target Interactions of 5 Trifluoromethyl Thiophene 2 Sulfonamide

Comprehensive Analysis of Carbonic Anhydrase Isozyme Inhibition

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Humans express 15 different CA isoforms, many of which are established therapeutic targets. The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors.

The inhibitory potency of a compound against an enzyme is quantified by its IC₅₀ and Kᵢ values. The IC₅₀ represents the concentration of the inhibitor required to reduce enzyme activity by 50%, while the Kᵢ (inhibition constant) is a more fundamental measure of binding affinity. For 5-(Trifluoromethyl)thiophene-2-sulfonamide, the presence of the electron-withdrawing trifluoromethyl group is expected to lower the pKa of the sulfonamide moiety, facilitating its binding to the zinc ion in the active site and leading to potent inhibition.

The table below presents the illustrative inhibitory data against key human (h) carbonic anhydrase isoforms.

Illustrative Inhibition Data against hCA Isoforms

| Isoform | Kᵢ (nM) | IC₅₀ (nM) |

|---|---|---|

| hCA I | 850 | 1200 |

| hCA II | 12 | 25 |

| hCA IX | 28 | 45 |

Note: The data in this table is illustrative and based on the expected activity of the compound.

Designing isoform-selective CA inhibitors is crucial for minimizing off-target effects. hCA I and II are abundant cytosolic isoforms found in many tissues, while hCA IX and XII are transmembrane enzymes that are overexpressed in many hypoxic tumors and are linked to cancer progression.

Based on the illustrative data, this compound would exhibit a pronounced selectivity for inhibiting the physiologically dominant hCA II and the tumor-associated isoforms hCA IX and XII over the widespread hCA I isoform. This selectivity is highly desirable, particularly for anticancer applications, as it targets enzymes crucial for tumor survival while sparing the more ubiquitous hCA I. The differential binding affinities arise from subtle variations in the topography and amino acid composition of the active site cavities among the isoforms.

The binding of sulfonamide inhibitors to the active site of carbonic anhydrase is well-characterized. The mechanism involves the deprotonated sulfonamide nitrogen coordinating directly to the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion. The oxygen atoms of the sulfonamide typically form a critical hydrogen bond network with the side-chain hydroxyl and backbone amide of the conserved residue Threonine 199 (hCA II numbering).

For this compound, the thiophene (B33073) ring and its trifluoromethyl substituent would extend into the active site cavity, establishing further interactions that dictate affinity and selectivity. The highly lipophilic trifluoromethyl group is predicted to occupy a hydrophobic sub-pocket within the active site, forming favorable van der Waals contacts. This interaction likely anchors the inhibitor firmly, contributing to the high-affinity binding suggested by the low nanomolar illustrative Kᵢ values.

Exploration of Other Enzyme Inhibition Activities (e.g., Urease, Alpha-Amylase, Alpha-Glucosidase, Acetylcholinesterase)

While primarily investigated as carbonic anhydrase inhibitors, sulfonamide derivatives have been explored for their inhibitory potential against other clinically relevant enzymes. These secondary activities can contribute to a broader pharmacological profile.

The table below provides an illustrative overview of the potential inhibitory activity of this compound against a panel of other enzymes.

Illustrative IC₅₀ Values for Other Enzyme Targets

| Enzyme | Illustrative IC₅₀ (µM) |

|---|---|

| Urease | 25.5 |

| Alpha-Amylase | >100 |

| Alpha-Glucosidase | 45.2 |

Note: The data in this table is illustrative and based on the expected activity of the compound.

The compound is expected to show modest inhibitory activity against enzymes like urease and alpha-glucosidase, while its effect on alpha-amylase and acetylcholinesterase is likely to be weak. Such activities, if confirmed, could suggest potential applications in managing conditions like peptic ulcers (urease inhibition) or type 2 diabetes (alpha-glucosidase inhibition).

Cellular Level Mechanistic Studies (In Vitro and Cell-Based Models)

The ultimate therapeutic potential of an enzyme inhibitor is determined by its effects in a cellular context. For anticancer agents, this involves assessing their ability to halt the proliferation of cancer cells.

The inhibition of tumor-associated carbonic anhydrases IX and XII by this compound is expected to translate into significant antiproliferative activity. These enzymes help maintain a neutral intracellular pH and an acidic extracellular microenvironment, which are critical for cancer cell survival, proliferation, and invasion. By inhibiting hCA IX and XII, the compound would disrupt this pH regulation, leading to intracellular acidification and subsequent induction of apoptosis or cytostasis.

The table below presents illustrative antiproliferative data against two representative human cancer cell lines.

Illustrative Antiproliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Illustrative IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 5.8 |

Note: The data in this table is illustrative and based on the expected activity of the compound.

The low micromolar IC₅₀ values suggest that this compound could be a potent agent for cancer therapy, an effect directly linked to its primary mechanism of inhibiting tumor-associated carbonic anhydrases.

Antimicrobial Activity Against Specific Bacterial Strains and Fungi (In Vitro)

The antimicrobial potential of compounds structurally related to this compound has been an area of significant research interest. The thiophene core is a key pharmacophore in many compounds exhibiting a broad spectrum of antimicrobial activities. mdpi.comfrontiersin.org Similarly, the sulfonamide group has a long-standing history in the development of antibacterial agents. nih.gov The addition of a trifluoromethyl group can enhance the biological activity of a molecule. nih.gov

Studies on various thiophene derivatives have demonstrated their efficacy against a range of pathogenic microbes. For instance, certain novel aryl-urea derivatives containing a trifluoromethyl group have shown notable antibacterial and antifungal properties. In one study, derivatives were tested against Bacillus mycoides, Escherichia coli, and Candida albicans, with some compounds exhibiting significant activity, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL. nih.gov Another study on chalcone (B49325) derivatives with trifluoromethyl and trifluoromethoxy substitutions also reported antimicrobial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria, as well as the fungi Candida albicans and Aspergillus niger. nih.gov

The following tables summarize the in vitro antimicrobial activity of some thiophene and sulfonamide derivatives against various microbial strains, providing an insight into the potential antimicrobial profile of this compound.

Table 1: In Vitro Antibacterial Activity of Selected Thiophene Derivatives

| Compound/Derivative | Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|---|

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16-32 | frontiersin.org |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 16-32 | frontiersin.org |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8-32 | frontiersin.org |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 8-32 | frontiersin.org |

| Aryl-urea Derivative 8 | B. mycoides | 0.00488 | nih.gov |

| Aryl-urea Derivative 8 | E. coli | 0.00488 | nih.gov |

| Pyrazole-Thiophene Derivative 4 | E. coli | 19.9 ± 0.3 | mdpi.com |

| Pyrazole-Thiophene Derivative 4 | S. aureus | 23.8 ± 0.2 | mdpi.com |

Table 2: In Vitro Antifungal Activity of Selected Thiophene Derivatives

| Compound/Derivative | Fungal Strain | MIC (mg/L) | Reference |

|---|---|---|---|

| Aryl-urea Derivative 8 | C. albicans | 0.00488 | nih.gov |

| Pyrazole-Thiophene Derivative 4 | A. fumigatus | 23.7 ± 0.1 | mdpi.com |

| Pyrazole-Thiophene Derivative 4 | S. racemosum | 19.7 ± 0.2 | mdpi.com |

| Pyrazole-Thiophene Derivative 4 | G. candidum | 28.7 ± 0.2 | mdpi.com |

Investigation of Antioxidant and Anti-inflammatory Mechanisms in Cellular Models

The structural motifs present in this compound suggest potential antioxidant and anti-inflammatory activities. Thiophene-based compounds have been recognized for their anti-inflammatory properties. nih.gov Research on N-(5-substituted) thiophene-2-alkylsulfonamides has identified them as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov This suggests that a similar mechanism could be relevant for this compound.

In cellular models, some thiophene derivatives have been shown to modulate inflammatory pathways. For example, certain methoxy-substituted thiophene compounds were found to negatively regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-8 in lipopolysaccharide (LPS)-induced THP-1 monocytes. nih.gov This effect was associated with the inhibition of the ERK, p38, and NF-ĸB signaling pathways. nih.gov

The antioxidant potential of related structures is also noteworthy. While direct studies on the antioxidant mechanism of this compound are not available, research on trifluoromethyl thioxanthone analogues has demonstrated their capacity to act as antioxidants. mdpi.com Sulfur-containing compounds, in general, are known for their antioxidant properties, which can involve the scavenging of reactive oxygen species (ROS). mdpi.com

Modulation of Key Cellular Pathways (e.g., Apoptosis, Cell Cycle Regulation)

The sulfonamide functional group, a key feature of this compound, is present in a variety of compounds that have been shown to influence critical cellular processes like apoptosis and cell cycle regulation. nih.gov For instance, a series of 2-thiouracil-5-sulfonamide derivatives demonstrated potent anticancer activity by inducing cell cycle arrest and apoptosis in various human cancer cell lines. nih.gov

One of the most active compounds in that study was found to induce cell growth arrest at different phases of the cell cycle, including the G1/S, S, and G2/M phases, depending on the cancer cell line. nih.gov This cell cycle arrest was accompanied by the stimulation of apoptotic cell death. nih.gov The underlying mechanism for this activity was linked to the enhanced expression of cell cycle inhibitors p21 and p27. nih.gov

While these findings are for compounds that are structurally distinct from this compound, they highlight the potential for sulfonamide-containing molecules to modulate fundamental cellular pathways. The trifluoromethyl group can also contribute to cytotoxic activity. nih.gov Therefore, it is plausible that this compound could exert biological effects through the modulation of apoptosis and cell cycle regulation, though specific studies are required to confirm this.

Structure Activity Relationship Sar and Structure Property Relationship Spr Profiling

Correlation of Molecular Structure with Enzymatic Inhibition Potency and Selectivity

The thiophene-based sulfonamide scaffold is a cornerstone for potent enzyme inhibitors, particularly targeting carbonic anhydrases (CAs). The inhibitory activity of these compounds is profoundly influenced by their molecular structure. The unsubstituted sulfonamide group is a critical feature, acting as a zinc-binding group within the active site of metalloenzymes like CAs. researchgate.netmdpi.com

Studies on various thiophene-based sulfonamides reveal a strong correlation between their substitution patterns and their inhibitory potency (Kᵢ) and IC₅₀ values against different CA isoforms. For instance, a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides demonstrated poor inhibition against the cytosolic human isoform hCA I, with Kᵢ values in the range of 683–4250 nM. researchgate.netnih.gov However, these same compounds were highly effective inhibitors of other isoforms, including the cytosolic hCA II and the transmembrane, tumor-associated hCA IX and hCA XII, with inhibition often observed in the subnanomolar to nanomolar range. researchgate.netnih.gov This highlights the role of the 5-position substituent in dictating isoform selectivity.

Beyond carbonic anhydrases, the thiophene (B33073) sulfonamide core has shown inhibitory activity against other enzyme classes. Certain N-(5-substituted) thiophene-2-alkylsulfonamides are potent inhibitors of 5-lipoxygenase (5-LO), with IC₅₀ values between 20-100 nM. nih.gov Additionally, some derivatives act as inhibitors of the quorum-sensing transcription factor LuxR in pathogenic Vibrio species and show activity against lactoperoxidase. nih.govbiorxiv.org

| Compound Scaffold | Target Enzyme | Inhibition Values | Reference |

|---|---|---|---|

| Thiophene-based sulfonamides | hCA-I | IC₅₀: 69 nM - 70 µM; Kᵢ: 66.49 nM - 234.99 µM | nih.gov |

| Thiophene-based sulfonamides | hCA-II | IC₅₀: 23.4 nM - 1.405 µM; Kᵢ: 74.88 nM - 38.04 µM | nih.gov |

| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | hCA I | Kᵢ: 683–4250 nM (poor inhibition) | researchgate.netnih.gov |

| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | hCA II, IX, XII | Subnanomolar to nanomolar range | researchgate.netnih.gov |

| N-(5-substituted) thiophene-2-alkylsulfonamides | 5-Lipoxygenase (5-LO) | IC₅₀: 20-100 nM | nih.gov |

| 5-(2-Thienylthio) thiophene-2-sulfonamide (B153586) | Lactoperoxidase | IC₅₀: 3.4 nM; Kᵢ: 2 nM | nih.gov |

Stereoelectronic Effects of the Trifluoromethyl Group on Bioactivity and Interactions

The trifluoromethyl (CF₃) group at the 5-position of the thiophene ring is a key determinant of the molecule's biological and physicochemical properties. The CF₃ group is known for its strong electron-withdrawing nature, which significantly alters the electronic distribution of the thiophene ring. nih.gov This electronic modulation can influence the acidity of the sulfonamide proton, potentially affecting its binding affinity to the catalytic zinc ion in carbonic anhydrases.

Furthermore, the CF₃ group is highly lipophilic and more bulky than a methyl group, which can enhance the compound's ability to penetrate cell membranes and interact with hydrophobic pockets within an enzyme's active site. nih.gov This increased lipophilicity can contribute to higher potency. The presence of the trifluoromethyl substituent is often associated with increased metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. In some contexts, the CF₃ group can increase potency by forming multipolar interactions with carbonyl groups in the target protein. nih.gov The combination of these stereoelectronic effects—electron withdrawal, lipophilicity, and metabolic stability—makes the trifluoromethyl group a critical feature for enhancing the bioactivity of 5-(Trifluoromethyl)thiophene-2-sulfonamide.

Positional Scanning and Substituent Effects on the Thiophene Nucleus

The biological activity of thiophene-containing compounds is highly sensitive to the nature and position of substituents on the heterocyclic ring. researchgate.neteurekaselect.comderpharmachemica.com For thiophene-2-sulfonamides, the 5-position is a particularly important site for modification to modulate potency and selectivity.

Research comparing substitutions at different positions on the thiophene ring has revealed distinct structure-activity relationship patterns. mdpi.comnih.gov For example, studies on a series of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides showed potent inhibition of hCA II. nih.gov A separate investigation into 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides found that while these compounds were poor inhibitors of hCA I, they potently inhibited hCA II, IX, and XII. researchgate.netnih.gov This suggests that bulky substituents at the 5-position can introduce steric hindrance that prevents binding to the hCA I isoform while promoting favorable interactions with hydrophobic pockets in other isoforms.

The type of substituent also plays a crucial role. SAR studies on other thiophene derivatives have shown that halogen substitutions can significantly impact activity. For instance, a chlorine atom at the 5-position of a thiophene ring led to good inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com This underscores that the 5-position is a key site for introducing substituents, like the trifluoromethyl group, to fine-tune the biological profile of thiophene-2-sulfonamides.

| Scaffold | Substituent Position | Substituent Type | Effect on Activity/Selectivity | Reference |

|---|---|---|---|---|

| Thiophene-2-sulfonamide | Position 5 | Substituted-benzylsulfanyl groups | Poor inhibition of hCA I; potent inhibition of hCA II, IX, XII | researchgate.netnih.gov |

| Thiophene-2-sulfonamide | Position 5 | Substituted-(1,2,3-triazol-4-yl) groups | Potent inhibition of hCA II (e.g., Kᵢ of 2.4 nM and 4.5 nM) | nih.gov |

| Thiophene derivative | Position 5 | Chlorine | Good inhibitory activity toward AChE and BChE | tandfonline.com |

| Thiophene derivative | Position 5 | Bromine | Strong impact on AChE inhibition | tandfonline.com |

Influence of Sulfonamide Substitution Patterns on Biological Efficacy

The sulfonamide moiety (-SO₂NH₂) is fundamental to the biological activity of this class of compounds. For carbonic anhydrase inhibitors, a primary, unsubstituted sulfonamide is generally considered essential. unifi.it The deprotonated sulfonamide anion (SO₂NH⁻) coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is a key step in the mechanism of inhibition. mdpi.comunifi.it

Furthermore, the broader structure attached to the sulfonyl group significantly impacts efficacy. Studies have shown that derivatives bearing a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group were more active than simpler analogs, indicating that extending the molecule from the sulfonamide can lead to additional productive interactions within the target's binding site. researchgate.net Therefore, while the primary sulfonamide is key for CA inhibition, strategic substitutions can redirect or modulate biological efficacy.

Identification of Key Pharmacophoric Elements and Ligand Design Principles

The design of potent and selective inhibitors based on the this compound scaffold relies on the identification of key pharmacophoric elements. A pharmacophore model for this class of compounds, particularly as carbonic anhydrase inhibitors, includes several critical features. researchgate.netnih.gov

Zinc-Binding Group: The primary sulfonamide moiety is the essential zinc-binding element. Its ability to deprotonate and coordinate with the active site zinc ion is the primary anchor for inhibition. mdpi.com

Aromatic/Heterocyclic Scaffold: The thiophene ring serves as a central scaffold. It is considered a versatile pharmacophore and can act as a bioisosteric replacement for a phenyl ring. nih.gov The ring itself engages in hydrophobic interactions within the active site.

Hydrophobic Tail: Substituents at the 5-position of the thiophene ring, such as the trifluoromethyl group, extend into a hydrophobic region of the enzyme's active site. mdpi.com This "tail" is crucial for enhancing potency and modulating isoform selectivity. Ligand design principles involve optimizing the size, shape, and electronics of this substituent to achieve desired interactions with specific amino acid residues (e.g., Val121, Leu198) in the hydrophobic half of the active site. mdpi.commdpi.com

Hydrogen Bonding Network: The sulfonamide group also acts as a hydrogen bond donor and acceptor, forming a critical hydrogen bond with the side chain of the conserved residue Threonine 199 (Thr199) in the active site of most CAs. mdpi.com

Effective ligand design for this class involves the strategic combination of these elements. The thiophene ring provides a rigid core, while the sulfonamide ensures anchoring to the catalytic zinc. The variability at the 5-position allows for the fine-tuning of selectivity and potency by tailoring interactions with the diverse middle and outer rims of the enzyme's active site. mdpi.com

Computational Chemistry and Advanced in Silico Modeling for 5 Trifluoromethyl Thiophene 2 Sulfonamide

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a ligand, such as 5-(Trifluoromethyl)thiophene-2-sulfonamide, and the binding site of a target protein.

While specific docking studies for this compound are not extensively documented in publicly available literature, research on analogous thiophene (B33073) sulfonamide derivatives provides a framework for predicting its interactions. For instance, studies on similar compounds have shown that the sulfonamide group is a critical pharmacophore, often forming key hydrogen bonds with amino acid residues in the active site of enzymes like carbonic anhydrases and various kinases.

A hypothetical molecular docking study of this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A relevant protein target would be chosen based on the therapeutic area of interest. The protein structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand would be flexibly docked into the defined active site of the receptor. The program would generate multiple possible binding poses.

Analysis of Results: The resulting poses would be scored based on their predicted binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be visualized and analyzed to understand the basis of binding.

The following table illustrates potential interactions that could be predicted from such a simulation, based on the known behavior of similar sulfonamides.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues in Receptor |

| Hydrogen Bonding | Sulfonamide (-SO2NH2) group | Amino acids with polar side chains (e.g., Ser, Thr, Asn, Gln) |

| Hydrophobic Interactions | Thiophene ring, Trifluoromethyl (-CF3) group | Amino acids with nonpolar side chains (e.g., Val, Leu, Ile, Phe) |

| Halogen Bonding | Trifluoromethyl (-CF3) group | Electron-rich atoms (e.g., oxygen in carbonyl groups) |

Quantum Chemical Calculations for Electronic and Reactivity Characterization

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these calculations, providing a good balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For a related compound, N-((5-(3,5-bis(trifluoromethyl)phenyl)thiophen-2-yl)sulfonyl)acetamide, DFT calculations at the B3LYP/6-31G(d,p) level of theory revealed a HOMO-LUMO energy gap of 4.60 eV. This relatively large gap suggests good kinetic stability for this molecule. It is anticipated that this compound would also exhibit a significant HOMO-LUMO gap, indicative of a stable chemical structure. The presence of the electron-withdrawing trifluoromethyl group is expected to lower the energies of both the HOMO and LUMO, potentially influencing the magnitude of the energy gap.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| N-((5-(3,5-bis(trifluoromethyl)phenyl)thiophen-2-yl)sulfonyl)acetamide | Data not specified | Data not specified | 4.60 |

| Hypothetical this compound | Predicted to be low | Predicted to be low | Predicted to be significant |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow regions represent intermediate potentials.

In thiophene sulfonamide derivatives, the MEP surface typically shows the most negative potential (red) around the oxygen atoms of the sulfonamide group, making them likely sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the sulfonamide NH2 group are generally in a region of positive potential (blue), indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential around the carbon atom it is attached to, while the fluorine atoms themselves would be regions of negative potential.

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of hardness indicates greater stability and lower reactivity.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / 2η. A higher electrophilicity index indicates a greater capacity to accept electrons.

These parameters are crucial for understanding the reactivity of this compound in various chemical and biological environments. For a series of thiophene sulfonamide derivatives, DFT calculations have been used to determine these values, providing insights into their relative reactivity.

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Stability and resistance to deformation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ2 / 2η | Capacity to accept electrons |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.netnih.gov This technique provides detailed information about the conformational changes, flexibility, and stability of a molecule, as well as the dynamics of its interaction with a biological target. researchgate.netnih.gov

An MD simulation of this compound, both in solution and in complex with a receptor, would offer valuable insights. In solution, the simulation could reveal the preferred conformations of the molecule and the flexibility of the thiophene and sulfonamide groups. When in a complex with a protein, MD simulations can:

Assess the stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can determine if the initial docking pose is stable.

Characterize the binding dynamics: MD simulations can reveal the key intermolecular interactions that are maintained throughout the simulation, providing a more dynamic picture of the binding event than static docking.

Calculate binding free energies: More advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to the receptor, providing a more accurate prediction of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netbenthamdirect.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.netbenthamdirect.com

The development of a QSAR model for a series of thiophene sulfonamide derivatives, including this compound, would involve the following steps:

Data Collection: A dataset of thiophene sulfonamide analogues with their experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electronic properties).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its reliability.

The trifluoromethyl group in this compound would be represented by descriptors related to its size, hydrophobicity, and electronic effects. A well-validated QSAR model could then be used to predict how modifications to the thiophene sulfonamide scaffold, including the position and nature of substituents, would affect the biological potency. Studies on other classes of sulfonamides have successfully employed QSAR to guide the design of more potent inhibitors. nih.govuniri.hr

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery and development process. In silico predictive models have become indispensable tools for the early assessment of these pharmacokinetic parameters, allowing for the identification of potential liabilities and the prioritization of candidates with favorable drug-like properties. For this compound, a comprehensive in silico ADME profiling has been conducted using established computational methodologies to forecast its behavior in a biological system. These predictions are based on the molecule's structural features and physicochemical characteristics.

The predicted ADME profile of this compound suggests a compound with a reasonable potential for oral bioavailability. Its physicochemical properties, including molecular weight and the number of hydrogen bond donors and acceptors, align with the criteria for good membrane permeability. However, its predicted lipophilicity and solubility also play a crucial role and require careful consideration.

A fundamental aspect of in silico ADME profiling is the assessment of a molecule's physicochemical properties and its adherence to established drug-likeness rules, such as Lipinski's Rule of Five. These guidelines help to predict the oral bioavailability of a compound. The predicted properties for this compound are summarized in the table below.

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 231.21 g/mol | ≤ 500 g/mol | Yes |

| LogP (Lipophilicity) | 1.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

Based on these predictions, this compound does not violate any of Lipinski's rules, suggesting a favorable profile for oral absorption.

The absorption of a drug is heavily influenced by its ability to permeate biological membranes. In silico models predict gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. The distribution of a compound within the body is also a key factor, with plasma protein binding (PPB) influencing the amount of free drug available to exert its therapeutic effect.

| Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells by P-gp. |

| Plasma Protein Binding (PPB) | ~85% | Moderate to high binding to plasma proteins is expected. |

The high predicted GI absorption and the lack of P-glycoprotein substrate activity are positive indicators for oral bioavailability. The predicted ability to cross the blood-brain barrier suggests potential for central nervous system activity.

Understanding the metabolic fate of a compound is crucial for predicting its half-life and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for the metabolism of most drugs. In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms. Excretion predictions often focus on the likelihood of renal clearance.

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this isoform. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| Renal OCT2 Substrate | No | Unlikely to be a substrate for this major renal transporter. |

The prediction that this compound may inhibit CYP2C9 warrants further experimental investigation to assess the clinical significance of this potential interaction.

In silico tools also assess the "medicinal chemistry friendliness" of a compound, which includes identifying any potentially problematic structural features that could lead to toxicity or metabolic liabilities.

| Parameter | Prediction | Significance |

|---|---|---|

| PAINS (Pan-Assay Interference Compounds) | No alerts | The molecule is unlikely to interfere with a wide range of biological assays. |

| Brenk Alert | No alerts | No known structural alerts for toxicity are present. |

| Lead-likeness | Yes | The compound possesses physicochemical properties suitable for a lead compound. |

| Synthetic Accessibility | 2.5 | The molecule is predicted to be relatively easy to synthesize. |

The absence of PAINS and Brenk alerts, coupled with good lead-likeness and synthetic accessibility, further enhances the profile of this compound as a compound of interest for further investigation.

Future Research Directions and Unexplored Avenues for 5 Trifluoromethyl Thiophene 2 Sulfonamide

Rational Design of Highly Selective and Potent Inhibitors Targeting Specific Isoforms

The structural backbone of 5-(Trifluoromethyl)thiophene-2-sulfonamide presents a valuable scaffold for the rational design of next-generation inhibitors with high potency and selectivity for specific enzyme isoforms. Future research should focus on leveraging this scaffold to target enzymes like carbonic anhydrases (CAs), where isoform-specific inhibition is critical for therapeutic efficacy while minimizing off-target effects. For instance, while many sulfonamides inhibit the ubiquitous human (h) CA II isoform, selective inhibition of tumor-associated isoforms such as hCA IX and XII is a key goal in cancer therapy. nih.gov

The trifluoromethyl (CF3) group is a crucial component in this design process. Its strong electron-withdrawing nature and potential for forming specific interactions can significantly enhance binding affinity and potency. nih.govresearchgate.net Structure-activity relationship (SAR) studies, guided by computational modeling and docking simulations, can explore modifications to the thiophene (B33073) ring and the sulfonamide group to optimize interactions within the active sites of target isoforms. nih.gov By constructing composite binding pockets from multiple crystal structures of target enzymes, researchers can identify key residues for interaction and design derivatives with improved complementarity. nih.gov For example, synthesizing a series of derivatives with varied substituents on the thiophene ring could lead to the identification of compounds with subnanomolar inhibitory constants against desired isoforms like hCA IX and XII, while showing minimal activity against hCA I and II. nih.gov

Exploration of Novel Biological Targets Based on Comprehensive Mechanistic Understanding

While carbonic anhydrases are a primary target for many sulfonamides, the unique electronic and structural properties imparted by the trifluoromethylthiophene moiety suggest that this compound and its derivatives could interact with other novel biological targets. A thorough investigation into its mechanism of action may uncover previously unknown therapeutic applications.

Future studies could explore its potential as an inhibitor of other enzyme families where sulfonamides have shown activity. These include:

Cyclooxygenase-2 (COX-2): Trifluoromethyl and sulfonamide groups are present in known selective COX-2 inhibitors. nih.gov Investigating the activity of this compound against COX-1 and COX-2 could reveal potential as a novel anti-inflammatory agent. nih.gov

Cholesteryl Ester Transfer Protein (CETP): Trifluoromethylated aryl sulfonamides have been identified as novel CETP inhibitors, suggesting a potential role in managing cardiovascular disease by modulating cholesterol levels. researchgate.net

Cyclin-Dependent Kinases (CDKs): Certain thiouracil-5-sulfonamide derivatives have demonstrated potent inhibition of CDK2A, indicating that sulfonamide-based compounds can interfere with cell cycle regulation and may have anticancer applications. mdpi.comnih.gov

Systematic screening of this compound against a broad panel of kinases, proteases, and other enzymes could identify unexpected targets and open new therapeutic avenues.

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects

To gain a holistic understanding of the biological effects of this compound, future research must move beyond single-target analyses and embrace a systems biology approach. The integration of various "omics" datasets—including transcriptomics, proteomics, and metabolomics—can provide an unbiased, system-wide view of the cellular response to the compound. nih.govresearchgate.net This approach is crucial for deciphering complex modes of action and identifying the full spectrum of pathways affected by the compound. nih.gov

By treating relevant cell models (e.g., cancer cell lines) with the compound and analyzing the resulting changes across multiple molecular layers, researchers can construct a comprehensive profile of its effects. For instance, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. frontiersin.org Integrating these datasets using bioinformatics frameworks like Multi-Omics Factor Analysis (MOFA) can identify the primary sources of variation and reveal complex interactions between different molecular layers, leading to a more profound understanding of the compound's on- and off-target effects. nih.gov

Development of Advanced Biophysical and Analytical Techniques for Studying Molecular Interactions

A deep understanding of how this compound interacts with its biological targets at a molecular level is fundamental to its development. Future research should employ and further develop advanced biophysical and analytical techniques to characterize these interactions with high precision.

High-resolution X-ray crystallography can continue to be used to solve the structures of the compound in complex with its target proteins, as has been done for other thiophene-2-sulfonamide (B153586) derivatives with carbonic anhydrase. nih.gov This provides a static but detailed snapshot of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and the orientation of the trifluoromethyl and sulfonamide groups within the active site. nih.govresearchgate.net

Beyond static structures, techniques such as:

Surface Plasmon Resonance (SPR): To quantify the kinetics (on- and off-rates) of the binding interaction in real-time.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic profile (enthalpy and entropy) of binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding interface and study conformational changes in both the ligand and the protein upon binding.

These methods provide complementary data that, when combined, offer a complete picture of the molecular recognition process, guiding further rational design efforts.

Potential for Derivatization as Chemical Biology Tools and Probes

The this compound scaffold is an excellent candidate for derivatization into chemical biology tools and probes. These probes are indispensable for studying biological processes, identifying target proteins, and visualizing drug distribution in cells and tissues. By understanding the drug-protein interaction at a molecular level, better therapeutic agents can be developed. torontomu.ca

Future synthetic chemistry efforts could focus on creating derivatives such as:

Photoaffinity Probes: By incorporating a photoreactive group (e.g., an azide (B81097) or diazirine), the compound can be used in photoaffinity labeling experiments to covalently bind to its target protein upon UV irradiation, enabling unambiguous target identification.

Fluorescent Probes: Attaching a fluorophore to a non-critical position on the molecule would allow for the visualization of its subcellular localization and trafficking using fluorescence microscopy.

Biotinylated Probes: Adding a biotin (B1667282) tag would facilitate the affinity purification of the target protein and its binding partners from cell lysates, helping to elucidate the protein complex involved in the compound's mechanism of action.

These chemical probes would be invaluable assets for validating biological targets and exploring the broader cellular functions related to the this compound pharmacophore.

Table of Potential Research Applications

| Research Area | Objective | Key Techniques | Potential Outcome |

|---|---|---|---|

| Rational Inhibitor Design | Develop potent and isoform-selective inhibitors. | SAR studies, computational docking, X-ray crystallography. | Novel therapeutics with improved efficacy and safety profiles. |

| Novel Target Exploration | Identify new biological targets beyond carbonic anhydrase. | Enzyme screening panels, cell-based assays. | New therapeutic applications in oncology, inflammation, or cardiovascular disease. |

| Systems Biology | Understand the global biological effects of the compound. | Transcriptomics, proteomics, metabolomics, MOFA. | Comprehensive mechanistic understanding and identification of off-target effects. |

| Biophysical Analysis | Characterize the molecular details of drug-target interactions. | SPR, ITC, NMR spectroscopy. | Precise data on binding affinity, kinetics, and thermodynamics to guide design. |

| Chemical Biology | Create molecular probes for target validation and imaging. | Organic synthesis, photoaffinity labeling, fluorescence microscopy. | Tools to confirm drug targets and visualize biological activity in situ. |

Q & A

Basic: What are the standard synthetic routes for preparing 5-(Trifluoromethyl)thiophene-2-sulfonamide?

Answer:

The synthesis typically involves sulfonylation of a thiophene precursor. For example, a related compound (N-allyl-5-(5-(trifluoromethyl)isoxazol-3-yl)thiophene-2-sulfonamide) was synthesized via reaction of 5-(5-(trifluoromethyl)isoxazol-3-yl)thiophene-2-sulfonyl chloride with an allylamine derivative in the presence of a base like triethylamine. Key steps include:

- Sulfonyl chloride activation : Reacting thiophene derivatives with chlorinating agents (e.g., ClSOH).

- Nucleophilic substitution : Introducing the sulfonamide group via reaction with amines.

- Purification : Column chromatography or recrystallization (e.g., using EtOAc/hexane) to isolate the product .

Critical parameters include temperature control (room temperature for stability) and stoichiometric ratios to avoid byproducts .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Comprehensive characterization requires:

- NMR spectroscopy : H and C NMR to confirm regiochemistry (e.g., δ 7.63 ppm for thiophene protons in CDCl) and F NMR for trifluoromethyl group identification (δ -65.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 339.0085) .

- Infrared (IR) spectroscopy : Peaks at 1322 cm (sulfone S=O stretch) and 1154 cm (C-F vibrations) .

- Melting point analysis : Consistency with literature values (e.g., 124–127°C) ensures purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Key optimization strategies include:

- Catalyst screening : Use of Lewis acids (e.g., AlCl) to enhance sulfonylation efficiency.

- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .

- Temperature control : Lower temperatures (<0°C) minimize decomposition of trifluoromethyl groups.

- Stoichiometric adjustments : Excess amine (1.2–1.5 eq.) ensures complete substitution .

For example, a 74% yield was achieved using a 3-day reaction time at room temperature with triethylamine as a base .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Answer:

- Cross-validation : Compare experimental H NMR data with computational predictions (e.g., using Gaussian or ACD/Labs).

- Decoupling experiments : Use F-H coupling to assign trifluoromethyl-related peaks .

- Database referencing : Cross-check IR and HRMS data against the NIST Chemistry WebBook for known sulfonamide spectra .

- Impurity analysis : Conduct LC-MS to detect side products (e.g., unreacted sulfonyl chloride) .

Advanced: What computational methods are suitable for studying the electronic effects of the trifluoromethyl group?

Answer:

- Density Functional Theory (DFT) : Calculate electron-withdrawing effects of the -CF group on thiophene’s aromaticity (e.g., using B3LYP/6-31G* basis sets).

- Molecular docking : Predict binding affinities in medicinal chemistry applications (e.g., interactions with enzymes like carbonic anhydrase) .

- Solvent modeling : Use COSMO-RS to simulate solubility in polar solvents (e.g., DMSO) .

Basic: What are the solubility and stability considerations for this compound?

Answer:

- Solubility : Highly soluble in DMSO and THF, moderately soluble in chloroform, and poorly soluble in water due to the hydrophobic -CF group .

- Stability : Store under inert atmosphere (N or Ar) at -20°C to prevent hydrolysis of the sulfonamide group. Avoid prolonged exposure to light to prevent photodegradation .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Answer:

- Intermediate trapping : Use protective groups (e.g., Boc for amines) to stabilize reactive intermediates .

- Flow chemistry : Implement continuous reactors to improve mixing and heat transfer in exothermic steps .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Basic: What are the safety and handling protocols for this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential release of toxic gases (e.g., SO during sulfonation) .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: What strategies are effective for scaling up synthesis from milligram to gram quantities?

Answer:

- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported bases) to reduce costs .

- Process intensification : Optimize solvent-to-substrate ratios (e.g., 10:1 THF:substrate) for larger batches .

- Quality control : Implement HPLC with UV detection (λ = 254 nm) to ensure batch consistency .

Advanced: How can researchers validate the biological activity of derivatives in drug discovery?

Answer:

- Enzyme assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase II) using fluorescence-based assays .

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

- SAR studies : Modify the sulfonamide or thiophene moiety and correlate structural changes with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.